

A Technical Guide to the Fundamental Properties of Ruthenocene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(cyclopentadienyl)ruthenium*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the fundamental properties of ruthenocene, $(C_5H_5)_2Ru$. As an organometallic sandwich compound, its unique structural, electronic, and chemical characteristics make it a subject of significant interest in catalysis, materials science, and medicinal chemistry. This guide details its physical and chemical properties, molecular and electronic structure, spectroscopic signatures, and redox behavior. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support practical application and further research.

Physical and Chemical Properties

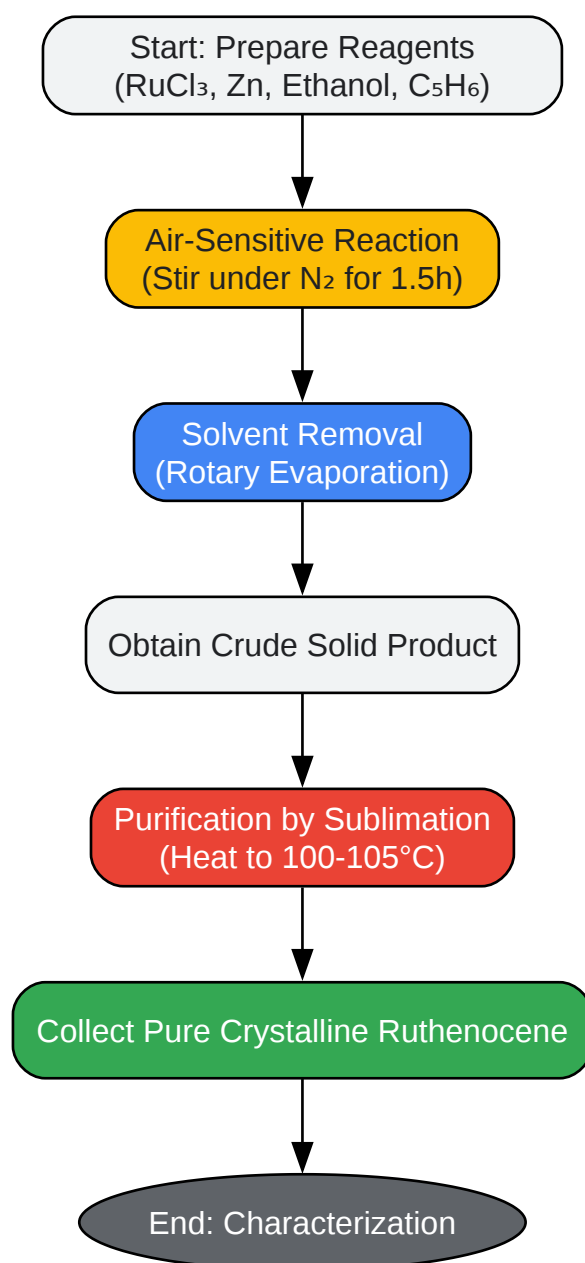
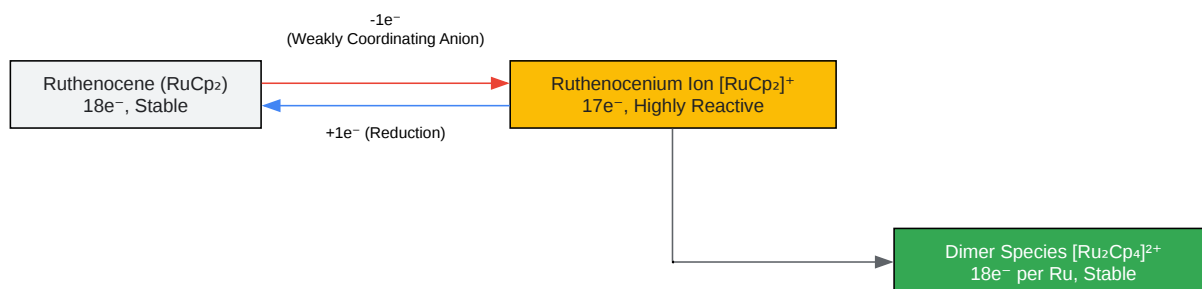
Ruthenocene, or bis(η^5 -cyclopentadienyl)ruthenium(II), is a pale yellow, volatile solid at standard conditions.^[1] It is classified as a metallocene, analogous to the well-known ferrocene.^{[1][2]} Unlike many organometallic compounds, ruthenocene is air-stable.^[3] It is generally insoluble in water but shows good solubility in most common organic solvents.^[1]

Property	Value	References
Chemical Formula	C ₁₀ H ₁₀ Ru	[1][4][5]
Molar Mass	231.26 g/mol	[1][4][5]
Appearance	Pale yellow or white/amber crystalline powder	[1][4][5]
Density	1.86 g/cm ³ (at 25 °C)	[1]
Melting Point	195 to 205 °C (383 to 401 °F)	[1][4][5]
Boiling Point	278 °C (532 °F)	[1]
Solubility	Insoluble in water; Soluble in organic solvents	[1]
Electron Count	18	[2]

Molecular and Electronic Structure

The molecular structure of ruthenocene consists of a central ruthenium(II) ion "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1][2] The bonding involves the π -electron systems of the Cp rings filling the d-orbitals of the ruthenium center, leading to a highly stable 18-electron configuration.[2]

A key structural distinction from ferrocene is the conformation of the Cp rings. In the solid state, ruthenocene crystallizes with the rings in an eclipsed conformation.[1][6][7] This is in contrast to ferrocene, which adopts a staggered conformation.[1] The preference for the eclipsed form in ruthenocene is attributed to the larger ionic radius of ruthenium compared to iron. This increases the distance between the Cp rings, thereby minimizing steric hindrance and making the eclipsed arrangement energetically favorable.[1]



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